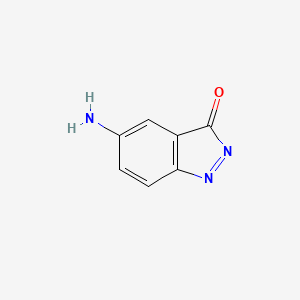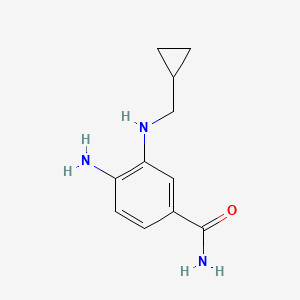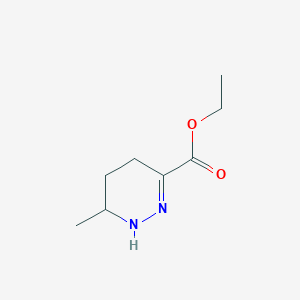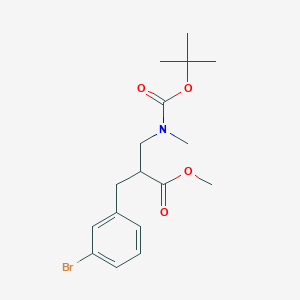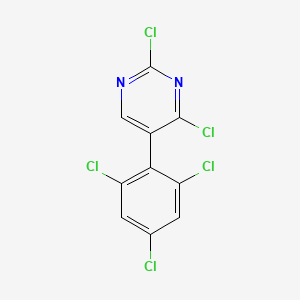
2,4-Dichloro-5-(2,4,6-trichlorophenyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-5-(2,4,6-trichlorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. This compound is characterized by the presence of two chlorine atoms at the 2nd and 4th positions of the pyrimidine ring and a 2,4,6-trichlorophenyl group at the 5th position. Pyrimidines are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science due to their diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(2,4,6-trichlorophenyl)pyrimidine typically involves the reaction of 2,4,6-trichlorophenylamine with a suitable pyrimidine precursor under specific conditions. One common method involves the use of 2,4-dichloropyrimidine as the starting material. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-5-(2,4,6-trichlorophenyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2nd and 4th positions can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in solvents like DMF or DMSO.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine can yield an aminopyrimidine derivative, while coupling with an aryl boronic acid can produce a biaryl pyrimidine.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-5-(2,4,6-trichlorophenyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interfere with biological pathways in pests and weeds.
Materials Science: It is utilized in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-5-(2,4,6-trichlorophenyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it can inhibit DNA synthesis by targeting enzymes like thymidylate synthase or dihydrofolate reductase. In agrochemicals, it may disrupt essential biological processes in pests, leading to their death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloro-5-(trifluoromethyl)pyrimidine: Similar in structure but with a trifluoromethyl group instead of a trichlorophenyl group.
2,4-Dichloropyrimidine: Lacks the trichlorophenyl group and is used as a precursor in various synthetic routes.
2,4-Dichloro-5-methoxypyrimidine: Contains a methoxy group at the 5th position instead of a trichlorophenyl group.
Uniqueness
2,4-Dichloro-5-(2,4,6-trichlorophenyl)pyrimidine is unique due to the presence of the trichlorophenyl group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H3Cl5N2 |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
2,4-dichloro-5-(2,4,6-trichlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H3Cl5N2/c11-4-1-6(12)8(7(13)2-4)5-3-16-10(15)17-9(5)14/h1-3H |
InChI-Schlüssel |
RKXDACRFJAHHNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)C2=CN=C(N=C2Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-3-[[3,5-dimethyl-4-(1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-9-yloxy)benzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B13103159.png)

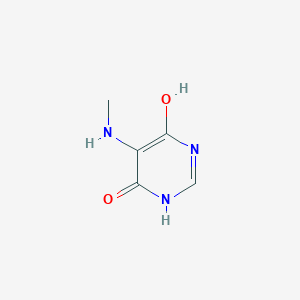
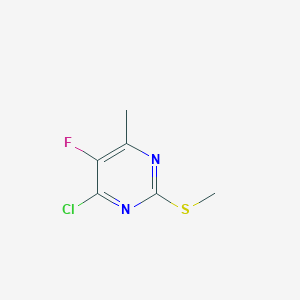
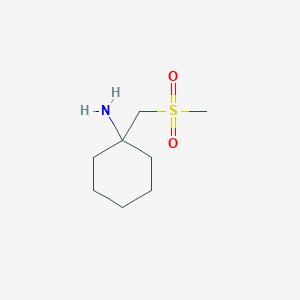
![(S)-3-([1,1'-Biphenyl]-3-yl)-2-aminopropanoic acid hydrochloride](/img/structure/B13103192.png)
![benzyl N-[2-oxo-2-(N-propylanilino)ethyl]carbamate](/img/structure/B13103198.png)
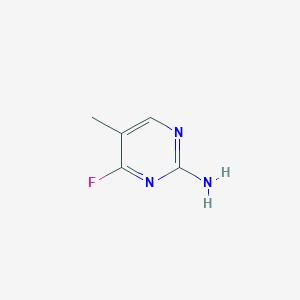
![1-Ethyl-3-methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B13103215.png)
